molecular formula C11H16N4O2 B1425647 Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate CAS No. 1035271-06-7

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate

Cat. No. B1425647
M. Wt: 236.27 g/mol
InChI Key: GTBFOHPZTSAGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridazine derivative that belongs to the class of piperazine-containing molecules. The unique chemical structure of this compound makes it an attractive candidate for drug development.

Mechanism Of Action

The mechanism of action of Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and reduce anxiety in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate in lab experiments is its potent anti-tumor activity. This makes it an attractive candidate for drug development. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate. One area of research is to further elucidate the mechanism of action of this compound. This will help to optimize its therapeutic potential and identify potential drug targets. Another area of research is to explore the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Finally, research is needed to optimize the synthesis of this compound to make it more accessible for drug development.

Scientific Research Applications

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14-5-7-15(8-6-14)10-4-3-9(12-13-10)11(16)17-2/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFOHPZTSAGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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